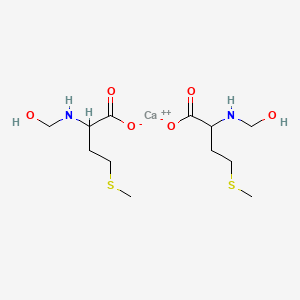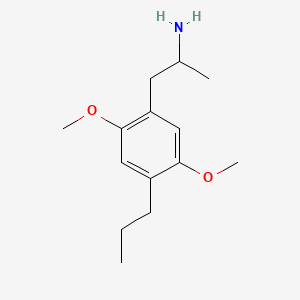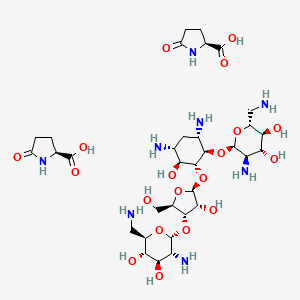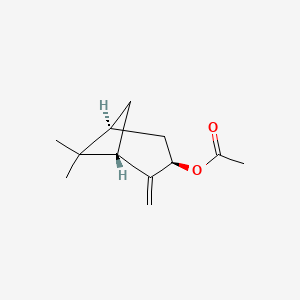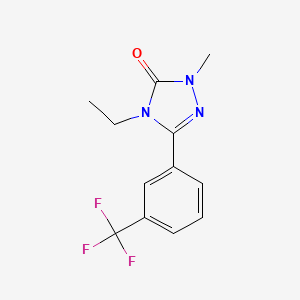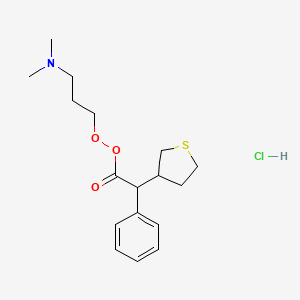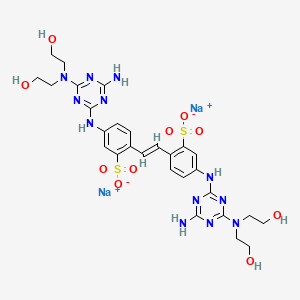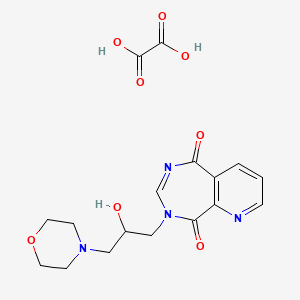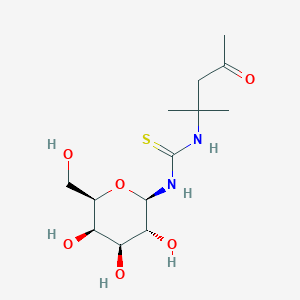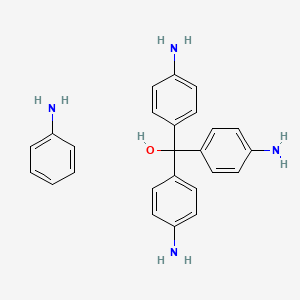
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester is an organic compound that belongs to the class of aromatic carboxylic acid esters This compound is characterized by its complex structure, which includes an aromatic ring substituted with various functional groups such as allyloxy, ethyl, and propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where o-Toluic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as p-toluenesulfonic acid or Lewis acids may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Mécanisme D'action
The mechanism of action of o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester involves its interaction with various molecular targets. The ester functionality can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring and its substituents can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Toluic acid, methyl ester: Similar structure but lacks the allyloxy, ethyl, and propyl groups.
p-Toluic acid, methyl ester: Isomer with the carboxylic acid group in the para position.
m-Toluic acid, methyl ester: Isomer with the carboxylic acid group in the meta position.
Uniqueness
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester is unique due to its specific substitution pattern on the aromatic ring. The presence of multiple functional groups provides a higher degree of reactivity and versatility in chemical synthesis and applications. This compound’s unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
93809-94-0 |
|---|---|
Formule moléculaire |
C17H24O3 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
methyl 3-ethyl-2-methyl-4-prop-2-enoxy-5-propylbenzoate |
InChI |
InChI=1S/C17H24O3/c1-6-9-13-11-15(17(18)19-5)12(4)14(8-3)16(13)20-10-7-2/h7,11H,2,6,8-10H2,1,3-5H3 |
Clé InChI |
UVXIFKHXIHKWIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=C1OCC=C)CC)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


